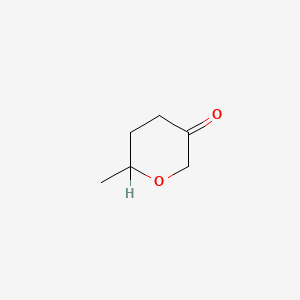
6-methyloxan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyloxan-3-one (6-MO) is a cyclic ketone that is widely used in the field of scientific research. This compound is a versatile building block for the synthesis of many different molecules, and has recently been investigated for its potential applications in biochemistry and physiology.
科学的研究の応用
6-Methyloxan-3-one has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of other molecules, such as peptides, carbohydrates, and steroids. It is also used as a starting material for the synthesis of pharmaceuticals and other biologically active compounds. In addition, 6-methyloxan-3-one has been investigated for its potential applications in biochemistry and physiology.
作用機序
The mechanism of action of 6-methyloxan-3-one is not fully understood. However, it is believed to interact with biological systems through a variety of mechanisms. It is known to interact with enzymes and receptors in the body, and to affect the activity of various metabolic pathways. In addition, 6-methyloxan-3-one has been shown to modulate the activity of certain proteins and to affect the expression of certain genes.
Biochemical and Physiological Effects
6-Methyloxan-3-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and to inhibit the growth of certain cancer cells. In addition, it has been shown to have antioxidant and anti-aging properties. In human studies, 6-methyloxan-3-one has been shown to reduce the risk of certain cardiovascular diseases and to improve cognitive performance.
実験室実験の利点と制限
6-Methyloxan-3-one has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable at room temperature. In addition, it is relatively non-toxic and does not readily interact with other compounds. However, there are some limitations to using 6-methyloxan-3-one in laboratory experiments. It is not very soluble in water, and it can be difficult to purify. In addition, it can be difficult to control the concentration of 6-methyloxan-3-one in a solution.
将来の方向性
There are a number of potential future directions for the study of 6-methyloxan-3-one. One potential direction is to further investigate its biochemical and physiological effects in animal and human studies. Another potential direction is to develop more efficient methods of synthesis and purification. In addition, further research could be done to investigate the potential applications of 6-methyloxan-3-one in drug development. Finally, further research could be done to identify potential new uses for 6-methyloxan-3-one in biochemistry and physiology.
合成法
6-Methyloxan-3-one can be synthesized using a variety of methods. The most common method involves the reaction of an aldehyde and a carboxylic acid in the presence of a strong base such as sodium hydroxide. This reaction is known as the Claisen-Schmidt condensation. Another method involves the reaction of a diketone and a Grignard reagent. This reaction is known as the Wittig reaction. Other methods, such as the Knoevenagel condensation, can also be used to synthesize 6-methyloxan-3-one.
特性
IUPAC Name |
6-methyloxan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-6(7)4-8-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVZYONXFQBJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43152-89-2 |
Source


|
| Record name | 6-methyloxan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

